molecular formula C21H25FN4O B2420210 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide CAS No. 2097883-85-5

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide

Cat. No.: B2420210
CAS No.: 2097883-85-5
M. Wt: 368.456
InChI Key: ZVJGFCBDUQJMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H25FN4O and its molecular weight is 368.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Applications

Compounds with complex heterocyclic structures, similar to the one , are often explored for their antiviral and antimicrobial properties. For instance, various studies have highlighted the potential of heterocyclic compounds as inhibitors against specific viral infections and bacteria, including Mycobacterium tuberculosis, which causes tuberculosis. This research direction aims to design and synthesize new compounds that can serve as effective treatments against infectious diseases, with a focus on overcoming resistance to existing drugs (De Clercq, 2009).

Antituberculosis Activity

Research into the synthesis and biological evaluation of heterocyclic compounds for antituberculosis activity is a significant area of interest. These studies often involve the design of novel compounds that target specific enzymes or pathways critical to the survival of Mycobacterium tuberculosis. For example, thiazole-aminopiperidine hybrids have been identified as promising inhibitors of the Mycobacterium tuberculosis GyrB ATPase, indicating their potential as new antituberculosis agents (Jeankumar et al., 2013).

Synthesis and Molecular Docking

The synthesis of new chemical entities with potential therapeutic applications involves not only the chemical synthesis but also computational methods like molecular docking. These approaches help in understanding the interaction between the synthesized compounds and their target biological molecules, guiding the optimization of their therapeutic efficacy. Studies often focus on synthesizing novel heterocyclic compounds and evaluating their binding affinity towards specific targets, such as enzymes or receptors involved in disease pathways.

Analgesic and Antiparkinsonian Activities

Research on heterocyclic compounds also explores their potential analgesic and antiparkinsonian activities. By synthesizing and testing derivatives of known compounds, researchers aim to discover new drugs that can alleviate pain or manage Parkinson's disease symptoms with fewer side effects. This involves pharmacological screenings and comparisons with existing medications to assess the efficacy and safety profile of new compounds (Amr et al., 2008).

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O/c22-18-8-6-15(7-9-18)10-11-23-21(27)17-4-2-12-26(14-17)20-13-16-3-1-5-19(16)24-25-20/h6-9,13,17H,1-5,10-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGFCBDUQJMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.